Cerium(4+);sulfuric acid;disulfate;hydrate

Description

Cerium(IV) sulfate hydrate, with the general formula Ce(SO₄)₂·xH₂O (often complexed with sulfuric acid as Ce(SO₄)₂·xH₂O·yH₂SO₄), is a highly oxidizing inorganic compound. It exists in multiple hydrate forms, including tetrahydrate (Ce(SO₄)₂·4H₂O), dihydrate, and nonahydrate, depending on synthesis conditions .

Properties

IUPAC Name |

cerium(4+);sulfuric acid;disulfate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3H2O4S.H2O/c;3*1-5(2,3)4;/h;3*(H2,1,2,3,4);1H2/q+4;;;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTHNVIWCFTMAV-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

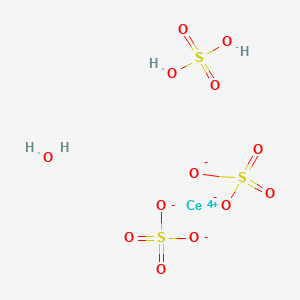

O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH4O13S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583687 | |

| Record name | Cerium(4+) sulfate--sulfuric acid--water (1/2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17106-39-7 | |

| Record name | Cerium(4+) sulfate--sulfuric acid--water (1/2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Preparation

The most widely documented method involves reacting cerium(IV) oxide () with concentrated sulfuric acid () under reflux conditions. A representative procedure from experimental chemistry forums specifies combining 4 g of calcined with 12 mL of 96% in a 100 mL flask fitted with a water-cooled condenser. The mixture is heated to 150–200°C for 5 hours, during which the cerium oxide reacts exothermically:

The resulting bright yellow anhydrous cerium(IV) sulfate is filtered using a Büchner funnel and washed with glacial acetic acid or ethanol to remove residual acid. This method achieves near-quantitative conversion, provided the is finely divided and calcined to enhance reactivity.

Industrial-Scale Production

Industrial processes scale this reaction using batch reactors with precise temperature and concentration control. Key parameters include:

-

Temperature : Maintained at 180–200°C to accelerate reaction kinetics without decomposing the product.

-

Stoichiometry : A 300% excess of ensures complete dissolution of , minimizing unreacted starting material.

Post-reaction crystallization in controlled humidity yields the tetrahydrate form (), which is stabilized by residual sulfuric acid.

Hydration and Dehydration Processes

Hydration to the Tetrahydrate Form

Anhydrous rapidly hydrates in humid air or aqueous to form the orange tetrahydrate. The hydration reaction is reversible and depends on environmental humidity:

Thermogravimetric analysis (TGA) reveals a 14–16% mass loss at 180–200°C, corresponding to the release of four water molecules.

Stabilization via Sulfuric Acid Complexation

The tetrahydrate is often isolated as a complex with sulfuric acid () to inhibit hydrolysis. Excess in the mother liquor maintains a low pH, preventing the formation of insoluble .

Characterization and Quality Control

Analytical Techniques

-

Thermogravimetric Analysis (TGA) : Quantifies hydration states by measuring mass loss during heating.

-

X-Ray Diffraction (XRD) : Confirms crystallinity and phase purity, distinguishing anhydrous () and tetrahydrate () structures.

-

UV-Vis Spectroscopy : Identifies electronic transitions at 320 nm, ensuring the absence of impurities.

Chemical Reactions Analysis

Cerium(4+);sulfuric acid;disulfate;hydrate undergoes several types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, especially in acidic environments.

Reduction: When reduced, cerium(IV) sulfate forms cerium(III) sulfate.

Substitution: It can promote the formation of radicals from dialkyl malonates, which undergo substitution reactions with furans and thiophenes.

Common reagents and conditions used in these reactions include sulfuric acid, sodium bromate, and various organic compounds. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Analytical Chemistry

Cerium(IV) sulfate hydrate is widely employed in analytical chemistry for redox titrations. Its ability to act as a strong oxidizing agent allows it to oxidize multiple substrates effectively.

- Application Example : In redox titrations, ceric ions (Ce⁴⁺) can oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which can be quantitatively analyzed.

Organic Synthesis

The compound plays a crucial role in organic synthesis as a catalyst for selective oxidation reactions.

- Oxidation of Alcohols : Cerium(IV) sulfate can oxidize secondary alcohols to ketones efficiently.

- Formation of Quinones : It is used for generating o-benzoquinone from catechol, promoting radical formation essential for various synthetic pathways.

Biological Applications

Recent studies have highlighted the potential biological activities of cerium(IV) sulfate hydrate, particularly its antioxidant and antimicrobial properties.

-

Antioxidant Activity : Research indicates that cerium(IV) sulfate can scavenge reactive oxygen species (ROS), reducing oxidative stress in human cell lines.

Treatment ROS Level (µM) % Reduction Control 12.5 - 10 µM 8.0 36 50 µM 4.5 64 -

Antimicrobial Efficacy : In vitro tests have shown that cerium(IV) sulfate inhibits the growth of various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Escherichia coli 15 Staphylococcus aureus 20 Pseudomonas aeruginosa 12

Antioxidant Activity Study

A study published in the Journal of the American Chemical Society demonstrated the ability of cerium(IV) sulfate to significantly reduce oxidative stress in human cell lines. The findings suggested a promising avenue for therapeutic applications in conditions related to oxidative damage.

Antimicrobial Properties Research

Research conducted on the antimicrobial properties of cerium(IV) sulfate indicated its potential as a therapeutic agent against bacterial infections. The compound showed notable inhibition against common pathogens, suggesting further exploration in clinical settings.

Mechanism of Action

The mechanism of action of cerium(4+);sulfuric acid;disulfate;hydrate involves its strong oxidizing properties. The cerium(IV) ion (Ce4+) acts as an electron acceptor, facilitating redox reactions. In acidic conditions, the cerium(IV) ion can oxidize various organic and inorganic compounds by accepting electrons and being reduced to cerium(III) (Ce3+) . This redox behavior is crucial in its applications as a catalyst and in analytical chemistry.

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 332.24 (anhydrous) to 404.30 (tetrahydrate) .

- Appearance : Yellow to orange crystalline solid or powder .

- Solubility : Soluble in water (with decomposition in excess), dilute sulfuric acid, and hot mineral acids .

- Thermal Stability : Dehydrates at 180–200°C to anhydrous form; decomposes above 350°C into cerium oxysulfate (CeOSO₄) .

Comparison with Similar Compounds

Cerium(III) Sulfate vs. Cerium(IV) Sulfate

Ammonium Cerium(IV) Sulfate Dihydrate

A related compound, (NH₄)₄Ce(SO₄)₄·2H₂O , shares oxidizing properties but differs in:

Comparison with Other Metal Sulfates/Phosphates

Research Findings and Data Tables

Spectral and Analytical Data

Biological Activity

Cerium(IV) sulfate hydrate, complexed with sulfuric acid, is an inorganic compound that has garnered attention for its diverse biological activities. This article delves into its antioxidant properties, potential therapeutic applications, and the underlying biochemical mechanisms.

- Chemical Formula : Ce(SO4)2 · xH2O

- Molecular Weight : 332.23 g/mol

- CAS Number : 95838-16-7

- Appearance : Yellow to orange powder

- Solubility : Soluble in water

Antioxidant Activity

Research indicates that cerium(IV) sulfate exhibits significant antioxidant properties. It effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. The ability to reduce oxidative damage makes it a candidate for therapeutic applications in conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders.

Cerium(IV) ions can undergo a one-electron reduction to cerium(III), which plays a crucial role in its antioxidant activity. This redox behavior allows cerium(IV) to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Antimicrobial Properties

Emerging studies suggest that cerium compounds may possess antimicrobial properties. Although specific research on cerium(IV) sulfate hydrate is limited, cerium ions have shown effectiveness against various bacterial strains, indicating potential applications in medical and industrial settings.

Biochemical Pathways Affected

The interaction of cerium(IV) sulfate with biological systems can influence several biochemical pathways:

- Redox Signaling : By modulating redox-sensitive signaling pathways, cerium(IV) ions may affect gene expression and cellular metabolism.

- Enzyme Activity : The oxidizing nature of cerium(IV) can lead to enzyme inhibition or activation, altering metabolic processes within cells .

Case Studies and Research Findings

Several studies have explored the biological activity of cerium compounds:

- Antioxidant Efficacy : A study demonstrated that cerium(IV) sulfate effectively reduced lipid peroxidation in cellular models, indicating its potential as a protective agent against oxidative stress.

- Antimicrobial Effectiveness : Research highlighted the ability of cerium ions to inhibit the growth of pathogenic bacteria, suggesting their use in antimicrobial coatings and treatments.

- Nanoparticle Synthesis : Cerium(IV) sulfate is utilized in the synthesis of nanoparticles for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and applications of cerium(IV) sulfate hydrate compared to other rare earth metal sulfates:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Cerium(IV) sulfate hydrate | Ce(SO4)2 · xH2O | Strong oxidizing agent; antioxidant properties |

| Lanthanum(III) sulfate hydrate | La(SO4)3 · xH2O | Different solubility; used in phosphors |

| Neodymium(III) sulfate | Nd2(SO4)3 · xH2O | Known for laser applications; distinct electronic behavior |

| Praseodymium(III) sulfate | Pr2(SO4)3 · xH2O | Similar catalytic properties; used in glass manufacturing |

Q & A

Q. How can researchers optimize the synthesis of cerium(IV) sulfate hydrate to achieve high purity and controlled hydration states?

- Methodological Answer : The synthesis involves reacting cerium(IV) oxide with concentrated sulfuric acid under controlled heating (150–200°C) for 4–6 hours . Key parameters include:

- Stoichiometric Ratios : Excess sulfuric acid ensures complete conversion of CeO₂ to Ce(SO₄)₂.

- Hydration Control : Post-reaction hydration with water at room temperature yields tetrahydrate (Ce(SO₄)₂·4H₂O), while prolonged drying at 100–120°C produces lower hydration states .

- Impurity Removal : Washing with cold water removes residual sulfuric acid, confirmed via sulfate ion titration .

Table 1 : Synthesis Conditions and Hydration Outcomes

| Starting Material | Reaction Temp (°C) | Hydration Time (hr) | Hydration State |

|---|---|---|---|

| CeO₂ + H₂SO₄ | 150–200 | 4–6 | Tetrahydrate |

| CeO₂ + H₂SO₄ | 100–120 | 12–24 | Dihydrate |

Q. What standardized methods ensure accurate preparation of cerium(IV) sulfate solutions for redox titrations?

- Methodological Answer :

- Solution Stability : Prepare solutions in dilute sulfuric acid (0.5–1 M) to stabilize Ce⁴⁺ and prevent hydrolysis .

- Standardization : Use ammonium iron(II) sulfate as a primary standard. Titrate against Ce⁴⁺ in H₂SO₄ medium, using ferroin as an indicator (endpoint: color change from red to pale blue) .

- Concentration Adjustment : Account for hydration effects by calculating molarity based on the anhydrous Ce(SO₄)₂ formula (MW: 332.24 g/mol) .

Q. How can the oxidation state of cerium in sulfate complexes be confirmed experimentally?

- Methodological Answer :

- Potentiometric Titration : Measure redox potential during titration with a reducing agent (e.g., Fe²⁺). A sharp potential drop confirms Ce⁴⁺ → Ce³⁺ reduction .

- X-ray Absorption Spectroscopy (XAS) : Analyze Ce L₃-edge spectra to distinguish Ce⁴⁺ (white line at ~5730 eV) from Ce³⁺ .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported thermal decomposition temperatures of cerium(IV) sulfate hydrates?

Q. How do hydration states influence the catalytic efficacy of cerium(IV) sulfate in esterification reactions?

- Methodological Answer : Hydration affects acidity and Lewis acid strength. For esterification (e.g., pentyl butyrate synthesis):

- Tetrahydrate Catalyst : Provides Brønsted acidity via H₂SO₄ ligands, optimal for protonating carbonyl groups .

- Anhydrous Form : Acts as a stronger Lewis acid, enhancing nucleophilic attack but requiring strict moisture control .

Table 2 : Catalytic Performance vs. Hydration State

| Hydration State | Reaction Yield (%) | Optimal Temp (°C) |

|---|---|---|

| Tetrahydrate | 85–90 | 80–90 |

| Anhydrous | 70–75 | 100–110 |

Q. What crystallographic techniques validate structural contradictions in cerium(IV) sulfate hydrates?

Q. How can researchers mitigate destabilization of cerium(IV) sulfate in aqueous solutions during long-term storage?

- Methodological Answer : Ce⁴⁺ slowly hydrolyzes to CeO₂·nH₂O precipitates. Mitigation strategies:

- Acidic Stabilization : Maintain pH < 1 with H₂SO₄ to suppress hydrolysis .

- Dark Storage : Prevent photochemical reduction by storing in amber glass .

- Periodic Re-standardization : Check concentration monthly via titration with Fe²⁺ .

Contradictions and Validation

- Thermal Decomposition : reports dehydration at 180–200°C, while notes decomposition at 350°C. This is resolved by distinguishing between water loss (lower temp) and sulfate decomposition (higher temp) .

- Solubility : states insolubility in ethanol, while highlights solubility in dilute H₂SO₄. This reflects solvent-dependent behavior, where H₂SO₄ stabilizes Ce⁴⁺ via complexation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.